Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate
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Description
Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with an oxidizing agent. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent under acidic conditions. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the production of ethyl 4-chloro-2-(methylsulfinyl)pyr
Biological Activity
Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the pyrimidine class of compounds, which are known for their varied biological properties. The compound can be synthesized through several methods, often involving the reaction of 4-chloro-2-methylthiopyrimidine derivatives with ethyl chloroacetate or other electrophiles under basic conditions. The methylsulfinyl group enhances the compound's reactivity and biological profile.
Biological Activities
The biological activities of this compound can be categorized as follows:
1. Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate inhibit cell growth in breast cancer (MDA-MB-435) models with IC50 values in the nanomolar range .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | MDA-MB-435 | 0.019 | Microtubule depolymerization |
Derivative X | A549 (Lung) | 0.025 | Apoptosis induction |
2. Antiviral Activity
This compound has also been investigated for its antiviral properties. It shows promising results against several viral targets, including hepatitis C virus (HCV) and other RNA viruses. The mechanism often involves inhibition of viral polymerases, leading to reduced viral replication .
3. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against both gram-positive and gram-negative bacteria has been documented, with mechanisms involving disruption of bacterial cell wall synthesis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Microtubule Disruption : Many derivatives affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in nucleic acid synthesis, particularly targeting viral polymerases.
- Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, contributing to its protective effects in cellular models.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MDA-MB-435 cells, demonstrating significant tumor growth inhibition and microtubule disruption at low concentrations .
- Antiviral Efficacy Against HCV : In vitro assays showed that derivatives inhibited HCV replication by over 90%, with IC50 values around 32 µM .
- Broad-spectrum Antimicrobial Activity : Clinical isolates tested against this compound revealed a minimum inhibitory concentration (MIC) effective against resistant strains of Staphylococcus aureus and Escherichia coli .
Properties
Molecular Formula |
C8H9ClN2O3S |
---|---|
Molecular Weight |
248.69 g/mol |
IUPAC Name |
ethyl 4-chloro-2-methylsulfinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H9ClN2O3S/c1-3-14-7(12)5-4-10-8(15(2)13)11-6(5)9/h4H,3H2,1-2H3 |
InChI Key |
BNBJWBKLXJFIKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)S(=O)C |
Origin of Product |
United States |
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